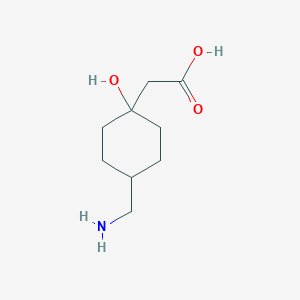
2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid is an organic compound characterized by a cyclohexane ring substituted with an aminomethyl group and a hydroxy group, along with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, is functionalized to introduce the aminomethyl and hydroxy groups. This can be achieved through a series of reactions, including nitration, reduction, and hydroxylation.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions, such as using osmium tetroxide or other oxidizing agents.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the hydroxy group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenylacetic acid: Similar structure but with a phenyl ring instead of a cyclohexane ring.
Cyclohexylacetic acid: Lacks the aminomethyl and hydroxy groups.
Aminocyclohexanol: Contains an amino group and a hydroxy group on a cyclohexane ring but lacks the acetic acid moiety.
Uniqueness
2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an aminomethyl group and a hydroxy group on the cyclohexane ring, along with the acetic acid moiety, allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-[4-(aminomethyl)-1-hydroxycyclohexyl]acetic acid |
InChI |
InChI=1S/C9H17NO3/c10-6-7-1-3-9(13,4-2-7)5-8(11)12/h7,13H,1-6,10H2,(H,11,12) |
Clé InChI |
CEKUMBASKXVQSV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CN)(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



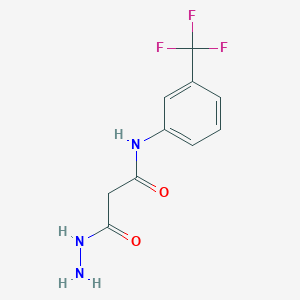
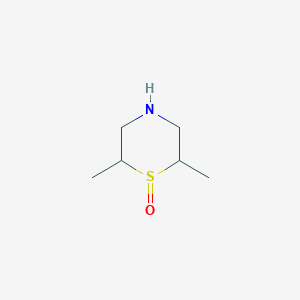

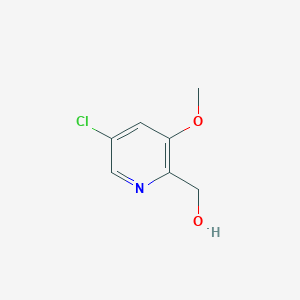
![(7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12836459.png)
![3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)
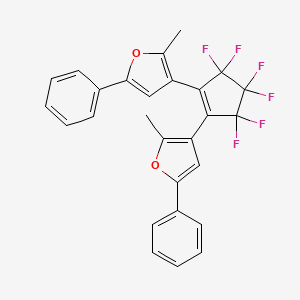

![Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B12836479.png)
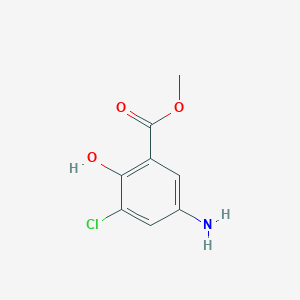

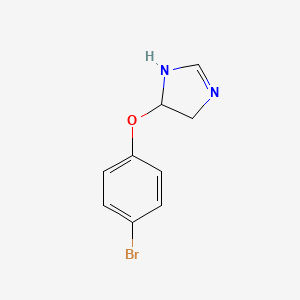
![Methyl 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12836493.png)
